molecular formula C10H17ClN2 B8136058 (4-Isopropylbenzyl)hydrazine hydrochloride

(4-Isopropylbenzyl)hydrazine hydrochloride

Cat. No.: B8136058
M. Wt: 200.71 g/mol
InChI Key: OHWJDNXCLZIIMR-UHFFFAOYSA-N
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Description

(4-Isopropylbenzyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylphenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-8(2)10-5-3-9(4-6-10)7-12-11;/h3-6,8,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJDNXCLZIIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Isopropylbenzyl Hydrazine Hydrochloride

The synthesis of (4-Isopropylbenzyl)hydrazine hydrochloride is typically achieved through a multi-step process, commencing with the formation of a suitable 4-isopropylbenzyl precursor, followed by a hydrazination reaction and subsequent conversion to the hydrochloride salt. A common pathway involves the initial synthesis of 4-isopropylbenzyl chloride, which then serves as the key intermediate for introducing the hydrazine (B178648) moiety.

A primary route to obtaining the precursor, 4-isopropylbenzyl chloride, starts from 4-isopropylbenzaldehyde. chemicalbook.com This process involves the reduction of the aldehyde to (4-isopropylphenyl)methanol, which is subsequently chlorinated. chemicalbook.com The reduction can be accomplished using sodium borohydride (B1222165) in a solvent system like tetrahydrofuran (B95107) (THF) and methanol (B129727). chemicalbook.com The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in a solvent like dichloromethane (B109758) to yield 4-isopropylbenzyl chloride. chemicalbook.com

The core step of the synthesis is the hydrazination of 4-isopropylbenzyl chloride. This is a nucleophilic substitution reaction where the chloride is displaced by hydrazine. The reaction is typically carried out by refluxing 4-isopropylbenzyl chloride with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcohol solvent, such as methanol or ethanol. To favor the formation of the monosubstituted product and minimize the formation of bis-alkylated side products, an excess of hydrazine hydrate is often used. The reaction conditions, such as temperature and duration, are critical for optimizing the yield.

The final step is the formation of the hydrochloride salt. After the hydrazination reaction, the resulting (4-Isopropylbenzyl)hydrazine base is treated with hydrochloric acid (HCl). chembk.comsciencemadness.org This acid-base reaction protonates the hydrazine group, forming the stable, solid this compound, which can then be isolated. chembk.comdtic.mil

Table 1: Synthesis Pathway and Reaction Conditions

Step Reactants Reagents/Solvents Key Conditions Product
1. Reduction 4-Isopropylbenzaldehyde Sodium borohydride, Tetrahydrofuran (THF), Methanol Stirring at 0-5 °C, then room temperature overnight. chemicalbook.com (4-Isopropylphenyl)methanol
2. Chlorination (4-Isopropylphenyl)methanol Thionyl chloride, Dichloromethane Dropwise addition at +5 °C, then stirring at room temperature. chemicalbook.com 4-Isopropylbenzyl chloride
3. Hydrazination 4-Isopropylbenzyl chloride Hydrazine hydrate, Ethanol or Methanol Reflux for 6-12 hours at 60-80°C. (4-Isopropylbenzyl)hydrazine
4. Salt Formation (4-Isopropylbenzyl)hydrazine Hydrochloric acid Reaction in a suitable solvent. chembk.comsciencemadness.org This compound

Purification and Isolation Techniques for Hydrazine Hydrochlorides

The purification and isolation of hydrazine (B178648) hydrochlorides are critical steps to ensure the final product is free from unreacted starting materials, solvents, and side products generated during the synthesis. A variety of standard and specialized laboratory techniques are employed, tailored to the specific properties of hydrazine salts.

Chemical Transformations and Reaction Pathways of Substituted Hydrazine Hydrochlorides

Condensation Reactions to Form Hydrazone Derivatives

The reaction of hydrazine (B178648) derivatives with carbonyl compounds is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. This reaction is characterized by the nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. wikipedia.orgresearchgate.net (4-Isopropylbenzyl)hydrazine hydrochloride, as a substituted hydrazine salt, readily participates in these reactions, typically after neutralization or under conditions that facilitate the release of the free hydrazine.

Reaction with Carbonyl Compounds (Aldehydes and Ketones)

Substituted hydrazines, including arylhydrazines, react with aldehydes and ketones to form the corresponding hydrazones. organic-chemistry.org This condensation reaction is highly reliable and proceeds by replacing the oxygen atom of the carbonyl group with the =N-NHR group from the hydrazine. wikipedia.org The reaction is often catalyzed by a small amount of acid. researchgate.net The general mechanism involves the nucleophilic attack of the primary amine group of the hydrazine on the carbonyl carbon, forming a hemiaminal intermediate, which then eliminates a molecule of water to form the hydrazone. libretexts.org

For (4-Isopropylbenzyl)hydrazine, the reaction with a generic aldehyde (R'-CHO) or ketone (R'-CO-R'') would proceed as illustrated below. The product is a (4-isopropylbenzyl)hydrazone, which incorporates the isopropylbenzyl moiety from the hydrazine and the remainder of the carbonyl compound.

General Reaction Scheme: (4-Isopropylbenzyl)hydrazine + R'-C(=O)-R'' → (4-Isopropylbenzyl)hydrazone of R'-C(=O)-R'' + H₂O

Table 1: Examples of Carbonyl Reactants for Hydrazone Formation
Carbonyl Compound TypeGeneric StructureResulting Hydrazone Structure
AldehydeR'-CHOR'-CH=N-NH-CH₂(C₆H₄)-CH(CH₃)₂
KetoneR'-CO-R''R',R''-C=N-NH-CH₂(C₆H₄)-CH(CH₃)₂

Formation of Schiff Base Ligands

Hydrazones belong to the larger class of compounds known as Schiff bases, which are characterized by the azomethine (-C=N-) functional group. Hydrazone ligands derived from the condensation of hydrazine derivatives with aldehydes or ketones are of significant interest in coordination chemistry. xiahepublishing.com These molecules can act as ligands, binding to metal ions through one or more donor atoms, typically the imine nitrogen and potentially another heteroatom from the aldehyde or ketone fragment. researchgate.netnih.gov

The synthesis of Schiff base ligands from substituted hydrazines is a straightforward process involving the refluxing of the hydrazine with the appropriate carbonyl compound in a suitable solvent like ethanol. researchgate.net this compound can serve as the precursor to such ligands. The resulting (4-isopropylbenzyl)hydrazone can coordinate with various metal ions (e.g., Cu(II), Zn(II), Co(II)) to form stable metal complexes. The properties and structure of these complexes depend on the specific metal ion and the structure of the carbonyl compound used.

Cycloaddition and Heterocyclic Ring Formation

Substituted hydrazines are versatile building blocks in the synthesis of nitrogen-containing heterocyclic compounds. The two nitrogen atoms of the hydrazine moiety can be incorporated into a ring system through various cyclization and cycloaddition reactions.

Pyrimidine-Based Derivative Synthesis

The synthesis of pyrimidine rings typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine or urea. mdpi.com While direct synthesis of a pyrimidine ring using a hydrazine as one of the primary components is not the most common route, hydrazine derivatives can be employed in the modification of existing pyrimidine rings. For instance, pyrimidines can be converted into pyrazoles through a deconstruction-reconstruction strategy involving reaction with hydrazine. nih.govnih.gov This process involves the opening of the pyrimidine ring and subsequent recyclization to form the five-membered pyrazole ring.

Pyrazolo[3,4-b]pyridine Ring System Construction

The synthesis of the pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle, frequently utilizes substituted hydrazines. mdpi.com A common strategy involves the reaction of a substituted hydrazine with a suitably functionalized pyridine derivative. For example, the reaction of a hydrazine with a 2-chloro-3-cyanopyridine derivative leads to the formation of the pyrazole ring fused to the pyridine core. researchgate.net In this context, this compound could be used to introduce the N-1-substituted (4-isopropylbenzyl) group onto the pyrazole portion of the final molecule. A patent describes a method where a formula IV compound is reacted with hydrazine dihydrochloride to obtain a pyrazolo[3,4-b]pyridine intermediate, highlighting the role of hydrazine salts in such syntheses. google.com

Table 2: General Approach to Pyrazolo[3,4-b]pyridine Synthesis
Reactant 1Reactant 2Resulting Heterocycle
(4-Isopropylbenzyl)hydrazineFunctionalized Pyridine (e.g., 2-halopyridine with an adjacent carbonyl or cyano group)1-(4-Isopropylbenzyl)-1H-pyrazolo[3,4-b]pyridine derivative

Pyrrolo[3,4-d]pyridazinone Framework Assembly

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is readily synthesized using hydrazine derivatives. For the construction of the pyrrolo[3,4-d]pyridazinone framework, a common method involves the reaction of a substituted pyrrole-dicarboxylic acid anhydride with a hydrazine. nih.gov The hydrazine acts as the source of the two adjacent nitrogen atoms, closing the pyridazinone ring onto the pyrrole template. Similarly, esters of pyrrole dicarboxylic acids can be refluxed with hydrazine hydrate (B1144303) to form the corresponding hydrazide, which is a key intermediate for forming N-acylhydrazone derivatives of the pyrrolo[3,4-d]pyridazinone system. mdpi.com The use of (4-Isopropylbenzyl)hydrazine in such a reaction would be expected to yield a product where the 4-isopropylbenzyl group is attached to one of the nitrogen atoms of the pyridazinone ring.

Phthalazinone Scaffold Synthesis

The synthesis of the phthalazinone core is a key transformation involving substituted hydrazines. These reactions typically proceed via the condensation of a hydrazine derivative with a suitable dicarbonyl-containing substrate, such as a 2-acylbenzoic acid or a phthalic anhydride. The this compound, after neutralization to the free base, serves as a competent nucleophile in these cyclization reactions.

One of the primary routes to 2-substituted phthalazin-1(2H)-ones involves the reaction of a 2-acylbenzoic acid with a hydrazine. This reaction is a well-established method for the preparation of a wide array of phthalazinone derivatives researchgate.net. The general mechanism involves the initial nucleophilic attack of the hydrazine onto the keto carbonyl group of the 2-acylbenzoic acid, followed by an intramolecular cyclization and dehydration to afford the stable phthalazinone ring system.

While a specific experimental protocol for this compound is not detailed in the reviewed literature, the synthesis of analogous 4-benzyl-2-substituted phthalazin-1-one derivatives provides a clear precedent for this transformation nih.gov. The reaction of 2-benzoylbenzoic acid with various hydrazine derivatives has been shown to produce the corresponding phthalazin-1(2H)-one derivatives researchgate.net.

Another common and efficient method for the synthesis of phthalazinones is the reaction of phthalic anhydride with hydrazine derivatives. This reaction proceeds by the initial opening of the anhydride ring by the hydrazine, followed by cyclization and dehydration to form the phthalazinone structure nih.gov. The reaction of phenylhydrazine with phthalic acid or phthalic anhydride has been reported to yield 2-phenyl-2,3-dihydrophthalazine-1,4-dione researchgate.net. This serves as a strong model for the expected reactivity of (4-Isopropylbenzyl)hydrazine.

The following table summarizes the key reactants and products in the synthesis of phthalazinone scaffolds using substituted hydrazines.

Reactant 1Reactant 2ProductReference
2-Acylbenzoic AcidSubstituted Hydrazine2-Substituted Phthalazin-1(2H)-one researchgate.net
Phthalic AnhydrideSubstituted Hydrazine2-Substituted Phthalazin-1(2H)-one nih.gov

Role as a Nucleophilic Reagent in Organic Synthesis

The utility of this compound in the synthesis of phthalazinones and other heterocyclic systems stems from the inherent nucleophilicity of the hydrazine moiety. Hydrazine and its derivatives are well-established nucleophiles in organic chemistry, readily participating in addition and substitution reactions fiveable.meresearchgate.netlibretexts.orglibretexts.orgpressbooks.pub.

In the context of phthalazinone synthesis from 2-acylbenzoic acids, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This initial nucleophilic addition is the key step that initiates the cyclization process researchgate.netresearchgate.net. Similarly, in the reaction with phthalic anhydride, the hydrazine nucleophilically attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of an intermediate that subsequently cyclizes nih.gov.

The Wolff-Kishner reduction provides a classic example of the nucleophilic character of hydrazine, where it adds to a carbonyl group to form a hydrazone, which is then reduced to a methylene group under basic conditions fiveable.melibretexts.orglibretexts.orgpressbooks.pub. This fundamental reactivity underscores the ability of the hydrazine nitrogen atoms to donate their lone pair of electrons to electrophilic centers.

The nucleophilic addition of hydrazine to carbonyl compounds is a fundamental process in forming carbon-nitrogen bonds. The reaction of an aldehyde or ketone with phenylhydrazine, for instance, leads to the formation of a phenylhydrazone through a nucleophilic addition-elimination mechanism youtube.com. This reactivity is directly analogous to the initial step in the formation of phthalazinones from 2-acylbenzoic acids.

The following table outlines the role of substituted hydrazines as nucleophiles in key organic reactions.

Reaction TypeElectrophileIntermediate/ProductReference
Phthalazinone Synthesis2-Acylbenzoic AcidPhthalazinone researchgate.netresearchgate.net
Phthalazinone SynthesisPhthalic AnhydridePhthalazinone nih.gov
Hydrazone FormationAldehyde/KetoneHydrazone fiveable.melibretexts.orgpressbooks.pubyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For (4-Isopropylbenzyl)hydrazine hydrochloride, the ¹H NMR spectrum is expected to exhibit several key signals corresponding to the different types of protons present in the molecule.

The aromatic protons on the benzene ring typically appear as a set of doublets due to their coupling with adjacent protons. The benzylic protons of the -CH₂- group adjacent to the hydrazine (B178648) moiety are expected to produce a singlet. The methine proton of the isopropyl group will appear as a septet, being coupled to the six equivalent methyl protons. These methyl protons, in turn, will present as a doublet. The protons of the hydrazine group (-NH-NH₃⁺) are expected to be observable, though their chemical shift and multiplicity can be influenced by factors such as solvent and concentration.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (ortho to isopropyl)~7.3d
Aromatic (meta to isopropyl)~7.2d
Benzylic (-CH₂)~4.0s
Isopropyl (-CH)~2.9sept
Isopropyl (-CH₃)~1.2d
Hydrazine (-NH-NH₃⁺)Variablebr s

This is a predictive table based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the quaternary and methine carbons of the benzene ring, with the carbon attached to the isopropyl group appearing at a characteristic downfield shift. The benzylic carbon will also have a specific chemical shift. The methine and methyl carbons of the isopropyl group will be observed in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift (δ, ppm)
Aromatic (quaternary, C-CH₂)~135
Aromatic (quaternary, C-isopropyl)~148
Aromatic (CH)~127-129
Benzylic (-CH₂)~55
Isopropyl (-CH)~34
Isopropyl (-CH₃)~24

This is a predictive table based on typical chemical shifts for similar structural motifs.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its bonds.

Key expected absorptions include the N-H stretching vibrations of the hydrazinium ion, which typically appear as a broad band in the region of 3200-2600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and benzyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Expected FT-IR Data for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Hydrazinium)3200 - 2600 (broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)1600 - 1450
N-H Bend1600 - 1500
C-N Stretch1250 - 1020

This is a predictive table based on typical FT-IR absorption ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak corresponding to the free base, (4-Isopropylbenzyl)hydrazine, would be expected.

The fragmentation pattern would likely involve the cleavage of the benzyl-hydrazine bond, leading to the formation of a stable tropylium ion or a benzyl cation. Loss of the isopropyl group is another plausible fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of the molecular ion of (4-Isopropylbenzyl)hydrazine would be determined, confirming its molecular formula.

Expected HRMS Data for (4-Isopropylbenzyl)hydrazine (the free base):

Molecular FormulaCalculated Exact Mass
C₁₀H₁₆N₂164.1313

This is a calculated value.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring.

A primary absorption band (π → π* transition) is anticipated in the region of 200-220 nm, and a secondary, less intense band (benzenoid band) is expected around 260-280 nm. The exact position and intensity of these bands can be influenced by the solvent used.

Expected UV-Vis Data for this compound:

TransitionExpected λmax (nm)
π → π*~210
Benzenoid~265

This is a predictive table based on typical UV-Vis absorption for similar aromatic compounds.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of (4-Isopropylbenzyl)hydrazine hydrochloride from related substances or a sample matrix. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For hydrazine (B178648) derivatives like this compound, which are polar and lack significant UV absorbance, analysis typically requires pre-column derivatization to enhance retention on reversed-phase columns and to allow for UV detection. nih.govresearchgate.net

A common strategy involves reacting the hydrazine moiety with an aldehyde or ketone to form a hydrazone, which is more hydrophobic and possesses a chromophore. nih.govrasayanjournal.co.in Reversed-phase HPLC (RP-HPLC) is the predominant mode used for separating these derivatives.

Typical HPLC Parameters for Hydrazine Derivative Analysis:

Parameter Description Example
Column The stationary phase provides the medium for separation. C18 columns are widely used for their hydrophobic characteristics. Waters Xbridge C18 (150 mm × 4.6 mm, 3.5-μm); Inertsil ODS-3V (250 mm x 4.6 mm, 5µm) rasayanjournal.co.inresearchgate.net
Mobile Phase A solvent or mixture of solvents that moves the analyte through the column. Gradient or isocratic elution can be used. A: Water; B: Acetonitrile (gradient elution) researchgate.net. Buffer and Methanol (B129727) (25:75 v/v) (isocratic) rasayanjournal.co.in
Flow Rate The speed at which the mobile phase passes through the column. 1.0 mL/min rasayanjournal.co.inresearchgate.net
Detection The method used to visualize the analyte as it elutes from the column. UV detection is common after derivatization. UV detection at 300 nm or 360 nm rasayanjournal.co.inresearchgate.net

| Derivatizing Agent | A reagent used to modify the analyte to make it detectable or improve its chromatographic properties. | Salicylaldehyde, Benzaldehyde nih.govrasayanjournal.co.in |

Research has demonstrated that these methods can achieve low limits of detection, often in the parts-per-million (ppm) range, which is crucial for controlling this class of compounds in pharmaceutical substances. rasayanjournal.co.inresearchgate.net For instance, linearity for isopropyl hydrazine has been demonstrated in the 5-100 ppm range. researchgate.net

Thin Layer Chromatography (TLC) is a cost-effective and rapid chromatographic technique used for the qualitative identification and separation of compounds. nih.gov For this compound, TLC can be used to monitor reaction progress, assess purity, and identify related substances.

The separation is achieved on a stationary phase, typically silica gel coated on a glass or aluminum plate, with a suitable mobile phase. After development, spots are visualized, often under UV light (e.g., at 254 nm) if the compound or its derivatives are UV-active, or by staining with a chemical reagent. mdpi.comresearchgate.net

Typical TLC System Parameters:

Parameter Description Example
Stationary Phase The adsorbent layer where separation occurs. Silica gel 60F₂₅₄ mdpi.com
Mobile Phase The solvent system that moves up the stationary phase by capillary action. A mixture of a non-polar solvent and a polar modifier, such as Chloroform:Ammonium Acetate Buffer mdpi.com

| Visualization | The method used to detect the separated spots. | UV light (254 nm), Iodine vapor, or specific colorimetric spray reagents. |

TLC methods can be made quantitative through the use of High-Performance Thin Layer Chromatography (HPTLC) coupled with a densitometric scanner, which measures the absorbance or fluorescence of the spots. nih.gov

Spectrophotometric Assays for Hydrazine Derivatives

UV-Visible spectrophotometry provides a simple and sensitive method for the quantification of hydrazine derivatives, especially after a color-forming reaction. The core principle involves reacting the hydrazine with a specific reagent to produce a chromogen, a colored compound whose concentration is proportional to its absorbance at a specific wavelength (λmax), according to Beer's Law. niscpr.res.inresearchgate.net

A widely used reagent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine in an acidic medium to form a yellow azine derivative. nih.gov This product exhibits a maximum absorption at approximately 458 nm. nih.gov

Other spectrophotometric methods include:

Reaction with Trinitrobenzenesulfonic Acid (TNBS): This method produces different chromogens from hydrazine (λmax = 570 nm) and hydrazides (λmax = 385 and 500 nm), allowing for their simultaneous determination. nih.gov

Oxidation with Bromine: In this indirect method, hydrazine is oxidized by a known excess of bromine. The unreacted bromine is then used to bleach a dye like methyl red, and the change in the dye's absorbance is measured. niscpr.res.in

These methods are valued for their cost-effectiveness and simplicity, making them suitable for routine quality control.

Derivatization Strategies for Analytical Purposes

Derivatization is a critical step in the analysis of this compound for several reasons:

Introduction of a Chromophore: The hydrazine moiety itself does not absorb light in the UV-Visible region, making detection by HPLC-UV or spectrophotometry impossible without modification. nih.gov

Improved Chromatographic Behavior: Hydrazine is highly polar. Derivatization can increase its hydrophobicity, leading to better retention and peak shape in reversed-phase chromatography. nih.govhelixchrom.com

Enhanced Sensitivity: The resulting derivatives often have high molar absorptivity, leading to lower detection limits. nih.gov

The most common derivatization reaction for hydrazines is condensation with an aldehyde or ketone to form a hydrazone or an azine. nih.govrasayanjournal.co.in

Common Derivatizing Agents:

Reagent Product Type Analytical Application
p-Dimethylaminobenzaldehyde (p-DAB) Hydrazone (Azine) HPLC-UV, Spectrophotometry nih.govnih.gov
Benzaldehyde Azine HPLC-UV nih.govpatsnap.com
Salicylaldehyde Hydrazone HPLC-UV rasayanjournal.co.in

The choice of derivatizing agent and reaction conditions (e.g., pH, temperature, time) must be optimized to ensure the reaction is complete, reproducible, and free from interfering side products. patsnap.comgoogle.com

Method Validation in Analytical Chemistry

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.net According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters must be evaluated to ensure the reliability and accuracy of results. rasayanjournal.co.inscirp.org

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient close to 0.999 is typically desired. rasayanjournal.co.in

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with recoveries between 97-100% being common. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For hydrazine derivatives, LODs can be in the sub-ppm range. rasayanjournal.co.in

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. rasayanjournal.co.inresearchgate.net

A thoroughly validated analytical method ensures that the data generated for the quantification of this compound is reliable and reproducible. researchgate.netjddtonline.info

Strategic Applications As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Architectures

The reactivity of the hydrazine (B178648) group in (4-Isopropylbenzyl)hydrazine hydrochloride is central to its utility as a synthetic intermediate. Hydrazines are well-established precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and other functional organic materials. The presence of the 4-isopropylbenzyl group can influence the properties of the final products, such as their solubility, crystallinity, and biological activity.

One of the primary applications of hydrazine derivatives is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and widely used method for the preparation of pyrazoles. While specific studies detailing the use of this compound in this reaction are not extensively documented in publicly available literature, the general reaction mechanism provides a clear indication of its potential.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting Heterocycle
1,3-DiketonePyrazole
β-KetoesterPyrazolone
1,4-DiketonePyridazine
α,β-Unsaturated KetonePyrazoline

The isopropylbenzyl moiety can also play a role in directing the regioselectivity of these cyclization reactions and can be a key feature in the design of molecules with specific three-dimensional conformations.

Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The construction of these frameworks relies on the use of specific organic building blocks, often referred to as linkers or ligands, which connect metal ions or clusters (in MOFs) or are self-assembled through strong covalent bonds (in COFs).

While the direct use of this compound as a primary linker in the construction of well-known MOFs or COFs is not prominently reported, its functional groups offer potential for modification into suitable linkers. The hydrazine moiety can be transformed into other functional groups, such as carboxylic acids or pyridyls, which are commonly used to coordinate with metal centers in MOFs.

For example, the benzyl group could be functionalized with coordinating groups, and the hydrazine could be used to link to other organic components, creating a more complex and functionalized ligand for framework synthesis. The bulky isopropyl group could also influence the porosity and channel structure of the resulting framework.

Table 2: Potential Functionalization of this compound for Framework Synthesis

Target Functional GroupPotential Synthetic RouteApplication in Frameworks
Carboxylic AcidOxidation of the benzyl groupLinker for MOF synthesis
Pyridyl GroupRing-forming reactionCoordination site in MOFs
Amide LinkageAcylation of the hydrazineComponent of a COF linker

The development of novel organic linkers is a key area of research in the field of advanced materials, and compounds like this compound represent a platform from which such new building blocks can be designed and synthesized.

Future Research Trajectories in 4 Isopropylbenzyl Hydrazine Hydrochloride Chemistry

Exploration of Novel Synthetic Pathways

The development of new synthetic routes to (4-Isopropylbenzyl)hydrazine hydrochloride is a key area for future investigation, with an emphasis on green chemistry principles, catalytic methods, and advanced manufacturing techniques.

Green Chemistry Approaches: Future synthetic strategies will likely move away from traditional methods that may involve harsh reagents or produce significant waste. Research into greener alternatives is paramount. orientjchem.orgresearchgate.net This includes the use of environmentally benign solvents, biodegradable catalysts, and processes that minimize energy consumption. researchgate.net For instance, developing a one-pot synthesis from readily available starting materials under microwave irradiation could significantly improve the environmental footprint of its production. researchgate.netminarjournal.com

Catalytic and Flow Chemistry Systems: The application of catalysis, including photocatalysis and biocatalysis, offers a promising avenue for the synthesis of substituted benzylhydrazines. rsc.orgrsc.orgnih.gov A recent study demonstrated an efficient photocatalytic synthesis of benzylhydrazine derivatives from unactivated phenylethanol analogues, a method that could be adapted for this compound. rsc.orgrsc.org Furthermore, the integration of continuous flow chemistry could offer significant advantages over traditional batch processing. bohrium.commdpi.comgoogle.comgalchimia.com Flow reactors can provide precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly when handling energetic intermediates. bohrium.compsvmkendra.com

A comparative table of potential synthetic methodologies is presented below.

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, reduced solvent use. researchgate.netminarjournal.comOptimization of reaction conditions (power, temperature, time); solvent-free protocols.
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source. rsc.orgrsc.orgDevelopment of efficient and recyclable photocatalysts; expansion of substrate scope.
Biocatalysis (e.g., IREDs) High selectivity, environmentally friendly conditions. nih.govEnzyme screening and engineering for optimal activity with the isopropylbenzyl substrate.
Continuous Flow Chemistry Enhanced safety and control, scalability, potential for automation. bohrium.commdpi.comgoogle.comReactor design, optimization of residence time and temperature, integration of in-line purification.

Investigation of Unexplored Reaction Manifolds

This compound serves as a versatile building block for the synthesis of a wide array of organic compounds, particularly nitrogen-containing heterocycles. wikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.govnih.gov Future research should focus on leveraging its unique structural features to explore novel reaction pathways.

Cyclization and Annulation Reactions: Hydrazine (B178648) derivatives are well-established precursors for heterocyclic compounds like pyrazoles, triazoles, and indazoles. mdpi.comwikipedia.orgchempap.orgrsc.org Future work could explore transition-metal-catalyzed C-H activation and annulation reactions where the hydrazine moiety of this compound directs the formation of complex fused-ring systems. researchgate.net The isopropylbenzyl group can influence the regioselectivity and stereoselectivity of these cyclizations, leading to novel molecular architectures.

Multicomponent Reactions (MCRs): The development of novel MCRs involving this compound would be a highly efficient strategy for generating molecular diversity. By combining the hydrazine with two or more other reactants in a single step, complex molecules can be assembled with high atom economy. Exploring its use in Ugi-type or Passerini-type reactions could lead to the rapid synthesis of libraries of compounds for biological screening.

Novel Hydrazone Chemistry: The condensation of (4-Isopropylbenzyl)hydrazine with various carbonyl compounds to form hydrazones is a fundamental reaction. researchgate.net Future research can explore the reactivity of these specific hydrazones in novel transformations. For example, investigating their participation in asymmetric catalysis, either as ligands or as substrates, could unlock new synthetic possibilities.

Reaction TypePotential ProductsResearch Focus
Transition-Metal-Catalyzed Annulation Fused heterocycles (e.g., substituted indoles, carbazoles). researchgate.netCatalyst screening (Rh, Ru, Pd), optimization of reaction conditions, exploration of alkyne and alkene coupling partners.
Multicomponent Reactions Complex acyclic and heterocyclic structures.Design of novel MCRs, investigation of isocyanide and carbonyl components, library synthesis.
Asymmetric Cyclizations Chiral pyrazolines and other N-heterocycles. rsc.orgDevelopment of chiral catalysts, understanding the role of the isopropylbenzyl group in stereocontrol.

Advancements in Spectroscopic Fingerprinting and Computational Modeling

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.

Advanced Spectroscopic Techniques: While standard techniques like ¹H and ¹³C NMR, and IR spectroscopy are routinely used, advanced methods can provide deeper insights. psvmkendra.commdpi.commaterialsciencejournal.orgmdpi.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, which is especially important for complex derivatives. Solid-state NMR could provide information on the crystal packing and polymorphic forms of the hydrochloride salt.

Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to complement experimental data. mdpi.comnih.govd-nb.info Future computational studies could focus on:

Conformational Analysis: Determining the most stable conformations of the molecule and its protonated form.

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of its reactions to understand reactivity and selectivity. mdpi.com

Prediction of Spectroscopic Data: Simulating NMR and IR spectra to aid in the interpretation of experimental data and confirm structural assignments. tandfonline.com

Thermochemical Properties: Calculating properties such as bond dissociation energies to predict its stability and potential reaction pathways. mdpi.com

TechniqueInformation GainedFuture Research Direction
2D NMR Spectroscopy Unambiguous assignment of ¹H and ¹³C signals, through-bond and through-space correlations.Detailed structural elucidation of reaction products and complex derivatives.
Solid-State NMR Information on crystal structure, polymorphism, and intermolecular interactions in the solid state.Characterization of different salt forms and understanding solid-state reactivity.
DFT Calculations Molecular geometry, electronic structure, reaction energetics, and predicted spectra. d-nb.infotandfonline.comBuilding predictive models for reactivity, designing new reactions, and interpreting complex spectra.

Development of Innovative Synthetic Applications

The utility of this compound as a synthetic intermediate can be expanded into various fields, including medicinal chemistry and materials science.

Medicinal Chemistry Scaffolds: Hydrazide and hydrazone motifs are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. researchgate.netnih.gov The unique 4-isopropylbenzyl moiety can be exploited to synthesize novel analogues of known drugs or to create new chemical entities. Future research could involve using this compound as a key building block for the synthesis of:

Anticancer Agents: Many hydrazone-based compounds have shown potent anticancer activity. nih.gov

Antimicrobial Compounds: The synthesis of novel hydrazones and their subsequent cyclization to heterocycles could yield new antibacterial and antifungal agents. orientjchem.org

Neuroactive Agents: Benzylhydrazine derivatives have been explored for their effects on the central nervous system.

Functional Materials: The hydrazine functionality can be incorporated into larger molecular structures to create novel materials. The aromatic ring and the reactive nitrogen atoms could be utilized in the synthesis of:

Corrosion Inhibitors: Hydrazine derivatives are known to be effective corrosion inhibitors for various metals. researchgate.net

Organic Dyes and Probes: The hydrazone derivatives can be highly conjugated systems, making them candidates for use as dyes or as fluorescent probes for detecting specific analytes. nih.govmdpi.com

Polymer Building Blocks: As a bifunctional molecule, it can be used in polymerization reactions to create novel polymers with specific thermal or optical properties. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing (4-isopropylbenzyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often prepared by reacting substituted benzyl halides with hydrazine under reflux in ethanol or methanol. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like acetic acid may enhance yield by stabilizing intermediates. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted hydrazine or byproducts .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H NMR detects aromatic protons (δ 6.8–7.4 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). 13C^{13}C NMR identifies the benzylic carbon (δ 40–50 ppm) and hydrazine-bound nitrogen environments.
  • IR : Stretching frequencies for N–H (3200–3350 cm1^{-1}) and C–N (1100–1250 cm1^{-1}) bonds are key markers.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for [M–Cl$ ^+ $$ )) validate the molecular formula .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s lipophilicity (logP ~2.5) is attributed to the isopropyl and aromatic groups, favoring solubility in polar aprotic solvents (e.g., DMSO). Stability studies show degradation under prolonged light/heat exposure, necessitating storage at 2–8°C in amber vials. Aqueous solubility is pH-dependent, with protonation of the hydrazine group enhancing solubility in acidic media .

Advanced Research Questions

Q. How do substituents on the benzyl group affect reactivity in azo-coupling or cyclocondensation reactions?

Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring increase electrophilicity, accelerating azo-coupling with diazonium salts. Conversely, electron-donating groups (e.g., methyl) slow reactivity but improve regioselectivity in cyclocondensation to form pyrazolines or triazoles. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order kinetics for azo bond formation at pH 4–6 .

Q. What experimental strategies resolve contradictions in reported biological activities of hydrazine derivatives?

Discrepancies in enzyme inhibition (e.g., aminopeptidase N) or cytotoxicity data may arise from assay conditions (e.g., buffer ionic strength, incubation time). Use orthogonal assays:

  • Enzyme kinetics : Compare IC50_{50} values under standardized conditions (pH 7.4, 37°C).
  • Cellular assays : Validate target engagement via Western blotting or fluorescence-based probes.
  • Computational docking : Predict binding modes to explain activity variations across derivatives .

Q. What mechanistic insights govern the compound’s interaction with biological macromolecules?

Hydrazine derivatives often act as covalent inhibitors. For example, the hydrazine group forms Schiff bases with lysine residues in enzyme active sites, as shown in X-ray crystallography studies. Stopped-flow spectroscopy can quantify binding kinetics (kon_{on}/koff_{off}), while mutagenesis experiments identify critical residues for interaction .

Q. How do degradation pathways under stress conditions (heat, light, pH) impact pharmacological utility?

Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the hydrazine moiety to form benzaldehyde derivatives, detectable via HPLC-UV. Degradation products may exhibit reduced bioactivity or unexpected toxicity, necessitating impurity profiling using LC-MS/MS .

Safety and Handling Considerations

Q. What protocols mitigate risks associated with handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential release of hydrazine vapors.
  • Spill Management : Neutralize spills with 10% acetic acid before disposal.
  • Toxicity : LD50_{50} data for analogous compounds (e.g., 80–2100 mg/kg in rodents) suggest strict adherence to dose limits in animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.